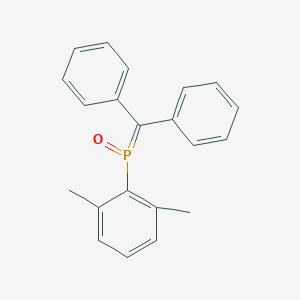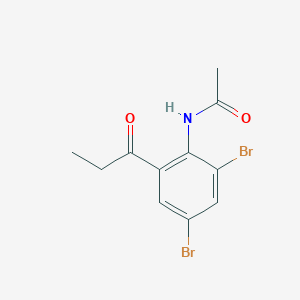
N-(2,4-Dibromo-6-propanoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dibromo-6-propanoylphenyl)acetamide is a chemical compound with the molecular formula C11H11Br2NO2 It is characterized by the presence of two bromine atoms, a propanoyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dibromo-6-propanoylphenyl)acetamide typically involves the bromination of a precursor compound followed by acylation. One common method is the bromination of 2,4-dibromoacetophenone, which is then reacted with acetic anhydride to form the desired acetamide derivative. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like phosphoric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dibromo-6-propanoylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetamides, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,4-Dibromo-6-propanoylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-(2,4-Dibromo-6-propanoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dibromophenyl)acetamide: Similar in structure but lacks the propanoyl group.
N-(2-Bromophenyl)acetamide: Contains only one bromine atom and lacks the propanoyl group.
N-(4-Bromophenyl)acetamide: The bromine atom is positioned differently on the phenyl ring
Uniqueness
N-(2,4-Dibromo-6-propanoylphenyl)acetamide is unique due to the presence of both bromine atoms and the propanoyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required .
Properties
CAS No. |
88092-71-1 |
|---|---|
Molecular Formula |
C11H11Br2NO2 |
Molecular Weight |
349.02 g/mol |
IUPAC Name |
N-(2,4-dibromo-6-propanoylphenyl)acetamide |
InChI |
InChI=1S/C11H11Br2NO2/c1-3-10(16)8-4-7(12)5-9(13)11(8)14-6(2)15/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
VNMAFTLVMJHIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)Br)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
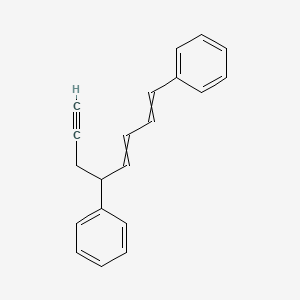
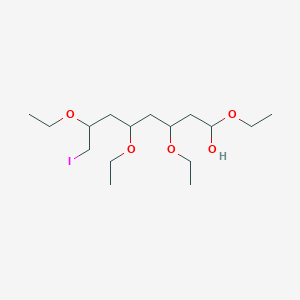
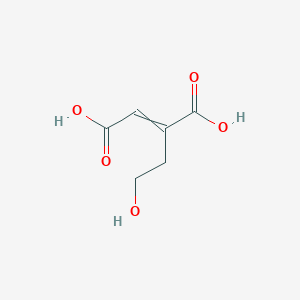
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
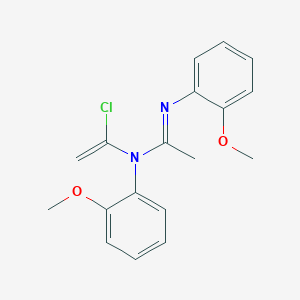
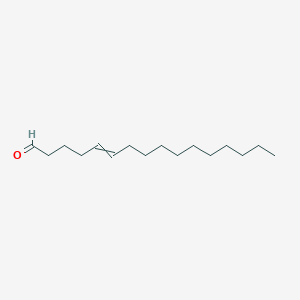
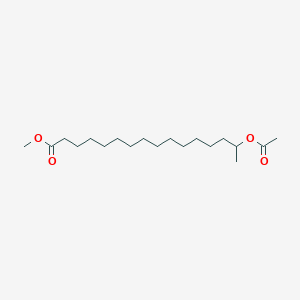
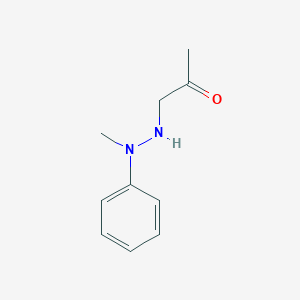
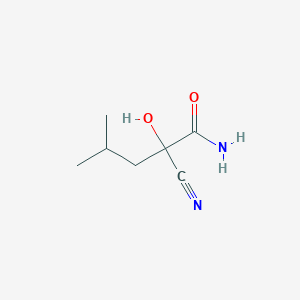
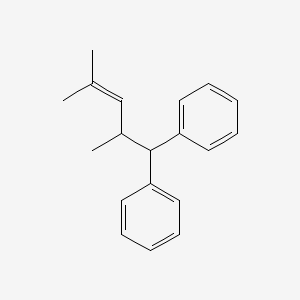
![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
